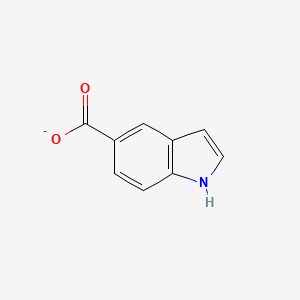

1H-indole-5-carboxylate

Beschreibung

BenchChem offers high-quality 1H-indole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6NO2- |

|---|---|

Molekulargewicht |

160.15 g/mol |

IUPAC-Name |

1H-indole-5-carboxylate |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)/p-1 |

InChI-Schlüssel |

IENZCGNHSIMFJE-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-5-Carboxylate: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 1H-indole-5-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its chemical structure, nomenclature, physicochemical properties, and established synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important molecule.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery.[1] This structural motif is present in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] 1H-indole-5-carboxylate, a derivative of the parent indole, serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to modify the carboxylate group, opening avenues for the creation of amides, esters, and other functional groups crucial for modulating pharmacological properties.[2][3]

Chemical Structure and IUPAC Nomenclature

The fundamental identity of any chemical entity lies in its structure and unambiguous naming.

Chemical Structure

1H-indole-5-carboxylate consists of a bicyclic indole core with a carboxylate group attached to the 5th position of the benzene ring. The "1H" designation specifies the position of the hydrogen atom on the nitrogen of the pyrrole ring.

To visualize this, the following DOT script generates the chemical structure:

Caption: Chemical structure of 1H-indole-5-carboxylate.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1H-indole-5-carboxylic acid .[4] This name precisely describes the parent heterocycle (indole), the position of the carboxylic acid group (5), and the location of the hydrogen on the nitrogen atom (1H).

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

Physicochemical Properties

The key physicochemical properties of 1H-indole-5-carboxylic acid are summarized in the table below. These properties influence its solubility, stability, and handling procedures.

| Property | Value | Source |

| Molecular Formula | C9H7NO2 | [5] |

| Molecular Weight | 161.16 g/mol | [4][5] |

| Melting Point | 211-213 °C | [5] |

| Appearance | Light beige to yellow powder | [5][6] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and methanol | [5] |

| pKa | 4.40 ± 0.30 (Predicted) | [5] |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized compound.

3.2.1. ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1H-indole-5-carboxylic acid, the expected signals are:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.46 | s (broad) | - |

| H4 | ~8.25 | s | - |

| H6 | ~7.72 | dd | J = 8.5, 1.5 |

| H7, H2 | ~7.45 | m | - |

| H3 | ~6.57 | s | - |

| COOH | ~12.39 | s (broad) | - |

Note: The chemical shifts are based on data in DMSO-d6 and may vary slightly depending on the solvent used.[5] The broad singlets for the N-H and COOH protons are characteristic and their chemical shifts are concentration and temperature dependent.

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The expected chemical shifts for 1H-indole-5-carboxylic acid are:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 168.90 |

| C7a | 138.80 |

| C3a | 127.64 |

| C2 | 127.35 |

| C5 | 123.28 |

| C4 | 122.67 |

| C6 | 121.87 |

| C7 | 111.57 |

| C3 | 102.93 |

Note: The chemical shifts are based on data in DMSO-d6.[5]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for 1H-indole-5-carboxylic acid include:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch | ~3400 |

| C=O stretch (carboxylic acid) | ~1680 |

| C=C stretch (aromatic) | 1450-1600 |

Synthesis of 1H-Indole-5-Carboxylate

Several synthetic routes to 1H-indole-5-carboxylate and its derivatives have been reported. A common and versatile method is the Fischer indole synthesis .[7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Fischer Indole Synthesis: A Step-by-Step Protocol

The following protocol outlines a general procedure for the synthesis of an indole-5-carboxylate derivative, which can be adapted for the synthesis of the parent carboxylic acid.

Caption: Generalized workflow for Fischer indole synthesis.

Experimental Protocol:

-

Hydrazone Formation:

-

Dissolve 4-hydrazinobenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of the desired ketone or aldehyde.

-

Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitored by TLC).

-

The resulting phenylhydrazone may precipitate out of the solution and can be collected by filtration.

-

-

Cyclization:

-

The isolated phenylhydrazone is then subjected to cyclization conditions.

-

A strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride is typically used.[8]

-

The reaction is heated to an elevated temperature (typically >100 °C) to drive the cyclization and elimination of ammonia.

-

The progress of the reaction should be carefully monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice water.

-

The acidic solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

The crude product is collected by filtration and washed with water.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Causality in Experimental Choices:

-

Choice of Acid Catalyst: The strength of the acid catalyst in the cyclization step is crucial. Stronger acids like PPA or H₂SO₄ are often required for less reactive substrates, but milder conditions with Lewis acids like ZnCl₂ can also be effective and may prevent side reactions.[8]

-

Reaction Temperature: The temperature for the cyclization is a critical parameter. Insufficient heat will result in a low yield, while excessive temperatures can lead to decomposition of the starting material or product.

-

Purification Method: The choice between recrystallization and column chromatography for purification depends on the nature of the impurities. Recrystallization is often sufficient for relatively pure products, while chromatography is necessary to separate the desired product from closely related byproducts.

Applications in Research and Drug Development

1H-Indole-5-carboxylate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The carboxylate group at the 5-position provides a handle for the introduction of various side chains to modulate the compound's interaction with biological targets.[2][3]

-

Neurological Disorders: Indole derivatives have shown promise in the treatment of various neurological conditions. The ability to functionalize the 5-position allows for the fine-tuning of properties such as blood-brain barrier permeability and receptor binding affinity.[2]

-

Materials Science: Poly(indole-5-carboxylic acid) has been investigated for its potential use in creating conductive films for biosensors and other electronic devices.[4]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1H-indole-5-carboxylic acid.

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It can also be harmful if swallowed or in contact with skin.[4][9]

-

Handling: Always handle in a well-ventilated area, such as a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid generating dust.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong bases and oxidizing agents.[9]

Conclusion

1H-Indole-5-carboxylate is a fundamentally important molecule in the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined structure, characterized by a range of spectroscopic techniques, and its accessibility through established synthetic methods like the Fischer indole synthesis, make it a valuable building block for the creation of novel compounds with diverse applications. A thorough understanding of its properties and safe handling procedures is essential for its effective utilization in research and development.

References

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. Retrieved from [Link]

-

PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Retrieved from [Link]

-

MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]

-

PMC. (n.d.). Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

MDPI. (2020, May 3). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]

-

MDPI. (2025, June 4). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Retrieved from [Link]

-

ResearchGate. (2025, September 8). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved from [Link]

-

LookChem. (n.d.). 1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-dimethylethyl ester SDS. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1993, February 1). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-[4-(ethoxycarbonyl)phenyl]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

-

MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 1h-indole-5-carboxylate (C10H9NO2). Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]

-

PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Physicochemical Profiling and Synthetic Utility of Methyl 1H-Indole-5-Carboxylate: A Technical Whitepaper

Executive Summary

Methyl 1H-indole-5-carboxylate (CAS: 1011-65-0)[1][2] is a highly versatile heterocyclic building block integral to modern medicinal chemistry and advanced organic synthesis. As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets, providing a comprehensive analysis of its physicochemical properties, field-proven handling protocols, and downstream therapeutic applications. Specifically, we will explore its critical role as a precursor in the development of protein kinase inhibitors and novel indirubin derivatives[2][3].

Molecular Architecture & Physicochemical Profile

Understanding the baseline physicochemical properties of methyl 1H-indole-5-carboxylate is critical for predicting its behavior in biological assays and synthetic workflows. The molecular architecture features an electron-rich indole core paired with an electron-withdrawing ester group at the C5 position. The presence of the indole nitrogen (H-bond donor) and the ester carbonyl (H-bond acceptor) heavily dictates its solubility and reactivity profile.

Quantitative Physicochemical Data

| Property | Value | Causality / Experimental Implication |

| CAS Number | 1011-65-0[1][2] | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C10H9NO2[1][4] | Determines fundamental stoichiometric calculations. |

| Molecular Weight | 175.18 g/mol [2][5] | Optimal low molecular weight for fragment-based drug design (FBDD). |

| Melting Point | 126–128 °C[2][5] | High crystalline stability at room temperature; indicative of strong intermolecular hydrogen bonding. |

| Solubility | Insoluble in water; Soluble in MeOH, CHCl3[3][5] | Requires organic co-solvents (e.g., DMSO) for biological assay stock solutions to prevent precipitation. |

| Appearance | White to pale yellow powder[1][5] | Color shifts to brown indicate oxidative degradation of the pyrrole ring. |

Data synthesized from authoritative chemical databases including Sigma-Aldrich[2] and PubChem[6].

Mechanistic Applications in Drug Discovery

Methyl 1H-indole-5-carboxylate serves as a versatile bidentate scaffold, offering both electrophilic and nucleophilic handles for late-stage functionalization[2][3].

-

Protein Kinase Inhibitors: The indole core effectively mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases. The 5-carboxylate group provides a functional vector to explore solvent-exposed regions or hinge-region interactions[2][3].

-

Indirubin Derivatives: It acts as a primary precursor for synthesizing substituted indirubins, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3)[2][3].

-

Metal-Free Friedel-Crafts Alkylation: The electron-rich nature of the indole C3 position allows for regioselective electrophilic aromatic substitution without the need for toxic transition metal catalysts, ensuring lower heavy-metal contamination in late-stage drug candidates[2][3].

Mechanistic applications of methyl 1H-indole-5-carboxylate in drug discovery workflows.

Synthetic Methodologies & Validation Protocols

To ensure high-fidelity results in downstream applications, the synthesis of methyl 1H-indole-5-carboxylate must be rigorously controlled. While standard acid-catalyzed Fischer esterification is common, utilizing a modified Mitsunobu-type esterification provides quantitative yields under milder conditions[7].

Causality of Experimental Choices:

-

Tetrahydrofuran (THF) as Solvent: Provides excellent solubility for the starting materials and stabilizes the reactive betaine intermediate.

-

0 °C Initiation: The formation of the intermediate between PPh3 and DEAD is highly exothermic; cooling prevents side reactions and thermal degradation of the reagents.

-

Nitrogen Atmosphere: Prevents oxidation of the electron-rich indole core and prevents ambient moisture from hydrolyzing the DEAD reagent.

Step-by-Step Protocol: Synthesis via Esterification

Protocol adapted from preparative standards documented by PrepChem[7].

-

Preparation: Purge a dry, round-bottom flask with nitrogen. Add 20.0 g of indole-5-carboxylic acid and 65.2 g of triphenylphosphine (PPh3).

-

Solvation: Dissolve the mixture in 420 mL of anhydrous THF and cool the system to 0 °C using an ice-water bath. Add 10 mL of anhydrous Methanol.

-

Activation: Slowly add 43.3 g of diethyl azodicarboxylate (DEAD) dropwise over 30 minutes.

-

Self-Validation Check: A distinct color change (typically yellow/orange) indicates the formation of the active Mitsunobu intermediate.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir continuously for 1 hour.

-

Self-Validation Check: TLC monitoring (1:9 Ethyl Acetate:Hexane) should show the complete disappearance of the highly polar carboxylic acid baseline spot.

-

-

Work-up: Evaporate the THF under reduced pressure. Redissolve the crude residue in methylene chloride and pre-adsorb onto 200 g of silica gel (70-230 mesh).

-

Purification: Perform flash column chromatography eluting with 1:9 Ethyl Acetate:Hexane.

-

Isolation: Concentrate the product fractions to yield methyl 1H-indole-5-carboxylate as a white powder (approx. 21.7 g, 100% yield)[7].

Workflow for the synthesis of methyl 1H-indole-5-carboxylate via esterification.

Handling, Stability, and Storage Protocols

Maintaining the structural integrity of methyl 1H-indole-5-carboxylate is paramount for reproducible research[3][5].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (ideally at 4 °C to prevent slow ambient hydrolysis of the ester group)[3][8].

-

Incompatibilities: Keep away from strong oxidizing agents to prevent oxidative degradation of the pyrrole ring of the indole[3][9].

-

Safety & PPE: Classified globally as a skin and eye irritant (H315, H319) and a specific target organ toxicant (H335 - respiratory system)[5][8][9]. Handling must be conducted under a certified chemical fume hood using N95-equivalent respiratory protection, nitrile gloves, and safety goggles[5][9].

References

-

PubChem. "methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635". Source: nih.gov. URL: [Link]

-

PrepChem. "Synthesis of methyl indole-5-carboxylate". Source: prepchem.com. URL: [Link]

Sources

- 1. Methyl indole-5-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 吲哚-5-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl indole-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Methyl indole-5-carboxylate | 1011-65-0 [chemicalbook.com]

- 6. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. achmem.com [achmem.com]

- 9. aksci.com [aksci.com]

Spectroscopic Profiling of 1H-Indole-5-Carboxylate Derivatives: A Technical Guide for Structural Elucidation

Executive Summary

The 1H-indole-5-carboxylate scaffold is a privileged pharmacophore widely utilized in oncology, neurology, and anti-inflammatory drug development. Accurate structural elucidation of this bicyclic system is critical for verifying synthetic success and ensuring batch-to-batch reproducibility. This whitepaper provides an authoritative, deeply technical guide to the spectroscopic characterization (NMR, FT-IR, and Mass Spectrometry) of the standard reference compound, methyl 1H-indole-5-carboxylate , focusing on the physical causality behind the data and the self-validating protocols required to obtain it.

Integrated Spectroscopic Workflow

To build a robust structural proof, analytical scientists must triangulate data across multiple spectroscopic domains. The workflow below outlines the logical progression from sample preparation to comprehensive elucidation.

Integrated workflow for the spectroscopic elucidation of indole-5-carboxylates.

Nuclear Magnetic Resonance (NMR) Signatures

When analyzing the ¹H NMR spectrum of methyl 1H-indole-5-carboxylate, novice researchers occasionally misassign the pyrrole protons (H-2/H-3) and the benzene protons (H-6/H-7) due to overlapping multiplets. However, rigorous structural elucidation relies on spin-spin coupling constants ( J -values).

The proton at C-4 (H-4) is the most critical diagnostic marker. It exhibits a fine meta-coupling ( J≈0.9−1.5 Hz) and is profoundly deshielded ( δ≈8.31 ppm) due to the anisotropic effect of the adjacent C-5 carbonyl group (1)[1]. Conversely, H-6 presents as a doublet of doublets (dd) due to ortho-coupling with H-7 ( J≈8.5 Hz) and meta-coupling with H-4.

Note: While some primary literature sources may contain typographical misassignments in their raw text strings (e.g., swapping H-6/H-7), the physical spin-spin coupling constants unambiguously dictate the assignments presented below.

Table 1: ¹H NMR Assignments for Methyl 1H-indole-5-carboxylate (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Diagnostic Rationale |

| N-H | 11.36 | Singlet (br) | - | Highly deshielded by heteroatom attachment; broadened by Nitrogen-14 quadrupolar relaxation. |

| H-4 | 8.31 | Doublet | 0.9 - 1.5 | Strong anisotropic deshielding from the ortho-carboxylate; meta-coupled to H-6. |

| H-6 | 7.80 | Doublet of doublets | 8.5, 1.5 | Ortho-coupled to H-7, meta-coupled to H-4. |

| H-7 | 7.50 - 7.54 | Doublet | 8.5 | Ortho-coupled to H-6. |

| H-2 | 7.50 - 7.54 | Multiplet | ~3.0 | Adjacent to the electronegative nitrogen; typically overlaps with H-7 in DMSO-d₆. |

| H-3 | 6.63 - 6.66 | Multiplet | ~3.0 | Electron-rich position of the pyrrole ring, appearing furthest upfield among aromatic protons. |

| O-CH₃ | 3.88 | Singlet | - | Typical methoxy ester resonance. |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The extended conjugation of the ester group with the electron-rich indole π-system alters the force constant of the carbonyl bond. This conjugation lowers the C=O stretching frequency from the typical aliphatic ester range (~1740 cm⁻¹) down to 1704 cm⁻¹ [1].

Table 2: Diagnostic FT-IR Vibrational Frequencies (ATR Method)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Structural Causality |

| 3367 | N-H | Stretching | Sharp peak indicative of the secondary amine in the indole core. |

| 1704 | C=O (Ester) | Stretching | Lowered frequency due to extended conjugation with the indole π-system. |

| ~1610, 1500 | C=C (Aromatic) | Stretching | Skeletal vibrations of the fused bicyclic aromatic system. |

| ~1250 | C-O | Stretching | Asymmetric stretching of the ester linkage. |

Mass Spectrometry (MS) and Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is highly effective for indole derivatives because the electron-rich pyrrole nitrogen readily accepts a proton, forming a stable pseudo-molecular ion [M+H]+ at m/z 176 for the methyl ester[1]. Upon collision-induced dissociation (CID), the molecule undergoes a predictable sequence of neutral losses.

Principal ESI-MS fragmentation pathway for methyl 1H-indole-5-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data, the following protocols are engineered with built-in causality to prevent common analytical artifacts.

Protocol 1: High-Resolution NMR Acquisition

-

Sample Preparation: Weigh 5–10 mg of the indole-5-carboxylate derivative.

-

Solvent Selection: Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is selected over CDCl₃ to ensure complete dissolution of the polar scaffold and to mitigate rapid proton exchange. This allows the critical N-H proton to be observed as a distinct signal at ~11.36 ppm rather than exchanging into the baseline.

-

-

Acquisition: Acquire ¹H NMR at a minimum of 400 MHz using 16–64 scans to ensure a high signal-to-noise ratio, which is strictly required to resolve the fine ~1.0 Hz meta-coupling of H-4.

Protocol 2: FT-IR Spectroscopy via ATR

-

Sample Preparation: Ensure the sample is fully dry. No matrix (like KBr) is required.

-

Loading: Place 1–2 mg of the neat crystalline powder directly onto the diamond ATR crystal.

-

Compression: Apply consistent pressure using the ATR anvil.

-

Causality: Direct ATR analysis prevents the hygroscopic moisture absorption inherently associated with KBr pellet pressing. Moisture introduces a broad O-H band (~3400 cm⁻¹) that can completely obscure the diagnostic indole N-H stretch at 3367 cm⁻¹.

-

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Protocol 3: LC-ESI-MS Analysis

-

Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Causality: The addition of 0.1% Formic Acid forces the protonation of the indole nitrogen, ensuring the robust formation of the [M+H]+ pseudo-molecular ion.

-

-

Fragmentation (MS/MS): Apply a collision energy ramp (10-30 eV) to induce the diagnostic neutral loss of methanol (-32 Da), confirming the presence of the methyl ester moiety.

References

-

[1] Full article: Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. tandfonline.com. Available at:

-

[2] 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem. nih.gov. Available at:

Sources

Pharmacological Profiling and Rational Design of Substituted 1H-Indole-5-Carboxylate Derivatives

Executive Summary & Structural Rationale

The indole ring system is a universally recognized privileged scaffold in medicinal chemistry, deeply embedded in the structural framework of numerous endogenous ligands and synthetic therapeutics. Within this diverse family, 1H-indole-5-carboxylate derivatives have emerged as highly versatile building blocks.

The strategic positioning of the carboxylate group at the C5 position provides a critical vector for functionalization. Unlike C3-substituted indoles, which are heavily influenced by the electron-rich nature of the pyrrole ring, the C5-carboxylate resides on the benzenoid ring. This allows medicinal chemists to precisely tune the electronic and steric properties of the molecule via esterification or amidation without disrupting the fundamental hydrogen-bonding capacity of the N1-H (indole nitrogen)[1]. By manipulating this axis, researchers have successfully developed potent agents targeting viral proteases, immunomodulatory enzymes, and neurological pathways.

Key Biological Activities and Target Engagement

Antiviral Activity: SARS-CoV-2 3CLpro Inhibition

The SARS-CoV-2 3CL-protease (3CLpro) is a critical enzyme for viral replication, featuring a catalytic dyad composed of Cys145 and His41. Recent structure-activity relationship (SAR) studies have demonstrated that 5-chloropyridinyl esters of 1H-indole-5-carboxylate act as potent, covalent inhibitors of 3CLpro[1].

Mechanism of Action: The 5-chloropyridinyl group acts as an electron-withdrawing leaving group. When the derivative enters the 3CLpro active site, the highly nucleophilic thiolate of Cys145 attacks the C5-ester carbonyl. This results in the covalent acylation of the enzyme, irreversibly halting viral replication. Amide derivatives at this position fail to exhibit activity, underscoring the necessity of the highly reactive ester linkage for covalent target engagement[1].

Immunomodulation: IDO1 Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme responsible for the degradation of tryptophan to kynurenine, a pathway often hijacked by tumors to evade immune surveillance. Substituted 1H-indole-5-carboxylates, particularly those with N1-methoxymethyl (MOM) or N1-methylthiomethyl (MTM) substitutions, have shown strong IDO1 inhibitory activity[2]. Computational docking reveals that the C5-carboxylate interacts favorably with the heme pocket, while N1-substitutions optimize lipophilicity and cellular permeability (PAMPA)[2].

Neurological Applications: Anticonvulsant Activity

Beyond oncology and virology, the indole-5-carboxylate core has been leveraged in neuropharmacology. Novel methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates have been synthesized via microwave irradiation. When evaluated using the maximal electroshock (MES) method in vivo, these derivatives demonstrated significant anticonvulsant effects, effectively reducing the hind limb tonic extensor phase[3].

Quantitative Pharmacological Data

The following table summarizes the biological efficacy of key 1H-indole-5-carboxylate derivatives across different therapeutic domains.

| Compound Class | Regioselective Substitution | Primary Biological Target | Key Activity Metric | Ref |

| 5-chloropyridinyl esters | C5: 5-chloropyridin-3-yl ester | SARS-CoV-2 3CLpro | IC₅₀ = 250 nM, EC₅₀ = 2.8 μM | [1] |

| N-MOM substituted indoles | N1: Methoxymethyl, C5: Methyl ester | IDO1 Enzyme | High docking correlation (r=0.74) | [2] |

| Benzyl-6-chloro derivatives | N1: Benzyl, C6: Chloro, C5: Methyl ester | Neurological (Anticonvulsant) | Potent reduction in tonic extension | [3] |

Mechanistic Workflow & Rational Design

The divergence of biological activity based on specific regioselective substitutions is mapped in the workflow below.

Fig 1: Mechanistic divergence of 1H-indole-5-carboxylate derivatives based on regioselective substitution.

Experimental Methodologies

As a standard in rigorous chemical biology, protocols must not merely list steps but establish a self-validating framework to ensure data integrity.

Protocol A: Synthesis of 5-chloropyridin-3-yl 1H-indole-5-carboxylate[1]

Step 1: Saponification of the Methyl Ester

-

Action: Dissolve methyl-1H-indole-5-carboxylate (0.52 mmol) in a mixture of THF (0.5 mL) and 1M aqueous LiOH (2 mL). Stir at 23 °C for 24 hours.

-

Causality: Lithium hydroxide (LiOH) is selected over harsher bases (NaOH/KOH) because the lithium cation provides a milder, more controlled hydrolysis environment. This prevents unwanted degradation or ring-opening of the electron-rich indole core. THF is utilized as a co-solvent to ensure the lipophilic starting material remains in solution while the water solubilizes the hydroxide ion.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the high-Rf methyl ester spot and the emergence of a baseline-retained carboxylic acid spot under UV light (254 nm) internally validates the completion of saponification before proceeding to esterification.

Step 2: Electrophilic Esterification

-

Action: Couple the isolated indole-5-carboxylic acid with 5-chloro-3-pyridinol using standard carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane.

-

Causality: The 5-chloropyridinyl moiety is highly electron-deficient. Integrating this group creates a highly reactive electrophilic ester, which is mechanistically required to undergo nucleophilic attack by the Cys145 residue in the 3CLpro active site.

-

Self-Validation Checkpoint: Perform LC-MS (Liquid Chromatography-Mass Spectrometry) on the crude mixture. The presence of the molecular ion peak [M+H]+ corresponding to the target ester, coupled with the absence of the free acid peak, validates the coupling efficiency.

Protocol B: FRET-Based SARS-CoV-2 3CLpro Inhibition Assay

-

Action: Incubate recombinant SARS-CoV-2 3CLpro enzyme (50 nM) with varying concentrations of the synthesized indole-5-carboxylate derivative in assay buffer (50 mM HEPES, pH 7.5, 1 mM EDTA, 1 mM DTT) for 30 minutes at 37 °C. Subsequently, add a FRET-labeled peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μM. Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes.

-

Causality: The 3CLpro enzyme naturally cleaves the peptide at the Gln-Ser bond. By utilizing a FRET pair, cleavage physically separates the fluorophore (Edans) from the quencher (Dabcyl), resulting in a measurable fluorescent signal. The indole-5-carboxylate inhibitor prevents this cleavage by covalently acylating the active site Cys145, thereby suppressing fluorescence.

-

Self-Validation Checkpoint: The assay plate must include a "No Enzyme" control and a "Vehicle (DMSO)" control. The No Enzyme control must yield zero fluorescence increase (validating that the substrate is stable and not auto-degrading), while the Vehicle control must show maximum velocity ( Vmax ). A dose-dependent decrease in fluorescence across the inhibitor gradient internally validates specific enzymatic blockade rather than non-specific assay interference.

Conclusion

The 1H-indole-5-carboxylate scaffold represents a highly programmable chemical space. By understanding the causality between regioselective substitutions and target engagement—whether it be the electrophilic tuning of C5-esters for covalent viral protease inhibition or the lipophilic modulation of N1 for immunomodulatory enzyme docking—researchers can systematically design next-generation therapeutics with high specificity and potency.

References

-

Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

-

DESIGN, SYNTHESIS, PHYSICAL PROPERTIES AND INDOLEAMINE 2, 3-DIOXYGENASE 1 INHIBITORY ACTIVITY OF SUBSTITUED INDOLE DERIVATIVES Source: Heterocycles (via CLOCKSS) URL:[Link][2]

-

Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives Source: Journal of Basic and Applied Research in Biomedicine URL:[Link][3]

Sources

Rational Design and Synthesis of Novel 1H-Indole-5-Carboxylate Analogs: A Technical Guide to Scaffold Optimization

Executive Summary

The 1H-indole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a highly versatile precursor for the development of potent therapeutics. The unique positioning of the carboxylate group at the C5 position provides a critical hydrogen-bond acceptor and a synthetic vector for extending the molecule into solvent-exposed regions of target binding pockets. This technical guide explores the rational synthesis, structural diversification, and analytical validation of 1H-indole-5-carboxylate analogs, bridging the gap between benchtop organic synthesis and structure-activity relationship (SAR) optimization.

Pharmacological Relevance and Target Mechanisms

Before initiating a synthetic campaign, it is crucial to understand why the 1H-indole-5-carboxylate core is selected. The indole ring mimics endogenous biomolecules (like tryptophan and serotonin), ensuring high baseline biocompatibility and target affinity. By functionalizing the C5 position with an ester or converting it into bioisosteres (such as oxadiazoles), researchers have successfully developed diverse pharmacological agents.

For instance, indole-based analogs have been optimized into potent survivin inhibitors (e.g., UC-112 analogs) to promote apoptosis in drug-resistant oncology models[1]. Similarly, C5-oxadiazole derivatives synthesized from methyl 1H-indole-5-carboxylate have demonstrated profound efficacy against Methicillin-resistant Staphylococcus aureus (MRSA)[2].

Fig 1. Mechanism of action for indole-based survivin inhibitors promoting apoptosis.

Retrosynthetic Strategy and Core Synthesis

The foundational step in analog discovery is the generation of a stable, reactive core. We typically begin with indole-5-carboxylic acid. However, the free carboxylic acid is prone to unwanted side reactions during subsequent N1 or C3 functionalizations. Esterification is employed not merely as a protecting group strategy, but to enhance the lipophilicity and membrane permeability of the final compounds.

Protocol 1: Chemoselective Synthesis of Ethyl 1H-indole-5-carboxylate

This protocol utilizes a mild alkylation approach rather than harsh Fischer esterification, ensuring high yields without degrading the electron-rich indole ring.

-

Solvation: Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the carboxylate anion highly nucleophilic and "naked" for the subsequent SN2 reaction.

-

-

Deprotonation: Add potassium carbonate (K2CO3) (1.5 eq) and stir for 30 minutes at room temperature.

-

Causality: K2CO3 is a mild base that selectively deprotonates the carboxylic acid (pKa ~ 4.5) without abstracting the indole N-H proton (pKa ~ 16.2). This thermodynamic control ensures strict chemoselectivity for O-alkylation over N-alkylation.

-

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise. Reflux the mixture gently.

-

Causality: Ethyl iodide is an exceptional electrophile due to the high polarizability and leaving-group ability of the iodide ion, driving the esterification to completion rapidly.

-

-

Workup: Quench with ice water to precipitate the product. Filter and recrystallize from ethanol to yield pure ethyl 1H-indole-5-carboxylate.

Scaffold Diversification: N-Alkylation and C3-Functionalization

With the core ester secured, divergent synthesis is employed to explore the chemical space. The two most pharmacologically relevant vectors on the indole ring are the N1 and C3 positions.

Fig 2. Divergent synthetic workflow for generating novel 1H-indole-5-carboxylate analogs.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

Standard N-alkylation using strong bases (like NaH in DMF) often leads to the unwanted hydrolysis (saponification) of the C5-ester. To circumvent this, a biphasic Phase-Transfer Catalysis (PTC) system is deployed[3].

-

Biphasic Setup: Dissolve ethyl 1H-indole-5-carboxylate in toluene.

-

Causality: Toluene serves as the organic phase, keeping the ester protected from the bulk aqueous base.

-

-

Catalyst Addition: Add 5 mol% tetrabutylammonium bromide (TBAB).

-

Causality: TBAB acts as a phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the hydroxide ion, shuttling it into the organic layer to deprotonate the indole N-H in a highly controlled microenvironment.

-

-

Reaction: Add 50% aqueous NaOH and the desired alkyl halide (e.g., propargyl bromide or benzyl chloride). Stir vigorously.

-

Causality: The biphasic nature completely suppresses ester hydrolysis. Furthermore, when using sensitive electrophiles like propargyl bromide, PTC conditions prevent unwanted alkyne-to-allene rearrangements that plague homogeneous basic conditions[3].

-

Structure-Activity Relationship (SAR) & Quantitative Biological Data

Strategic modifications to the 1H-indole-5-carboxylate scaffold yield vastly different therapeutic profiles. The table below summarizes key SAR findings from recent literature, demonstrating the versatility of this core.

| Compound | Structural Modification | Primary Target / Indication | Key Biological Activity |

| Ethyl 1H-indole-5-carboxylate | Core Scaffold | Synthetic Intermediate | N/A |

| Compound 10i | N1-((8-hydroxy-7-(pyrrolidin-1-ylmethyl)quinolin-5-yl)methyl) | Survivin Inhibitor (Oncology) | Potent inhibition of P-gp expressing cancer cell lines[1] |

| IND-2 | N1-benzyl, C3-morpholinyl-oxoacetyl, C6-chloro | Anticonvulsant | Significant reduction in hind limb tonic extensor phase in MES models[4] |

| Antibiotic 75b | C5-oxadiazole derivative | MRSA (Antibacterial) | ED50 = 1.7 mg/kg (po) in mouse peritonitis model[2] |

Self-Validating Analytical Workflows

To ensure scientific integrity, every synthetic step must be paired with a self-validating analytical marker. Do not rely solely on yield; rely on definitive spectroscopic shifts.

-

Proton NMR (1H-NMR) Validation: The most diagnostic signal for the unsubstituted indole core is the broad singlet of the N-H proton, which typically resonates far downfield at ~11.50 to 11.75 ppm (in DMSO-d6)[5]. Successful N-alkylation is instantly self-validated by the complete disappearance of this peak. Furthermore, the C3-proton appears as a distinct doublet at ~6.5 ppm . If C3-functionalization (such as Vilsmeier-Haack formylation) is performed, this doublet vanishes, replaced by an aldehyde proton signal at >9.5 ppm [6].

-

Mass Spectrometry (EI-MS / ESI-MS): High-resolution mass spectrometry is required to confirm the exact mass. For halogenated analogs (such as the C6-chloro derivative IND-2), the isotopic pattern is a built-in validation tool; the presence of a 3:1 ratio of [M]+ to [M+2]+ definitively confirms successful incorporation and retention of the chlorine atom[4].

Conclusion

The 1H-indole-5-carboxylate scaffold is a masterpiece of molecular design, offering orthogonal reactivity at the N1, C3, and C5 positions. By applying rational synthetic methodologies—such as chemoselective esterification and phase-transfer catalyzed alkylation—researchers can precisely control the physicochemical properties of the resulting analogs. Coupled with rigorous, self-validating analytical workflows, this scaffold will continue to yield breakthrough candidates across oncology, neurology, and infectious diseases.

References

- Synthesis and Antimicrobial Activity of Some Indole Derivatives - Asian Journal of Research in Chemistry.

- 3-Formyl-1H-indole-5-carboxylic acid methyl ester - Chem-Impex.

- Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors - PMC.

- Indole bearing thiadiazole analogs: synthesis, β-glucuronidase inhibition and molecular docking study - PMC.

- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate - MDPI.

- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine.

- Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC.

Sources

- 1. Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jbarbiomed.com [jbarbiomed.com]

- 5. Indole bearing thiadiazole analogs: synthesis, β-glucuronidase inhibition and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of 1H-Indole-5-Carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] This guide provides an in-depth, technically-grounded workflow for conducting in silico modeling and molecular docking studies on a specific derivative, 1H-indole-5-carboxylate. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind each phase of the computational protocol—from target selection to the nuanced interpretation of docking results. By integrating established methodologies with expert insights, this whitepaper serves as a practical manual for researchers aiming to leverage computational tools to explore the therapeutic potential of indole-based compounds, ensuring a robust and scientifically valid approach to modern drug discovery.

Chapter 1: The Scientific Imperative for In Silico Investigation

The indole nucleus is a recurring motif in numerous FDA-approved drugs and natural products, demonstrating a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][5] Its unique electronic and structural features, such as the hydrogen-bonding capability of the heterocyclic nitrogen and a stable π system, allow for diverse and high-affinity interactions with protein binding pockets.[2] 1H-indole-5-carboxylate, a specific analogue, serves as an exemplary candidate for computational analysis due to its foundational structure and potential for chemical modification.

In silico techniques like molecular docking have become indispensable in drug discovery.[6][7][8] They provide a rapid, cost-effective method for predicting the binding mode and affinity of a small molecule (a ligand) within the active site of a target protein (a receptor).[9][10] This computational "handshake" allows for the high-throughput virtual screening of compound libraries, prioritization of candidates for synthesis, and the generation of hypotheses regarding structure-activity relationships (SAR).[6][7]

Chapter 2: The In Silico Drug Discovery Workflow: A Conceptual Overview

Before delving into the specific protocols, it is crucial to understand the logical flow of a structure-based drug design project. The process is a multi-stage funnel, designed to systematically refine a large pool of possibilities into a few highly promising candidates.

Caption: High-level workflow for in silico drug discovery.

Chapter 3: A Validated Protocol for Docking 1H-Indole-5-Carboxylate

This chapter details a self-validating, step-by-step methodology for a robust molecular docking experiment.

Phase 1: Target Selection & Rationale

The choice of a protein target is the most critical decision in a docking study. For indole derivatives, a wealth of literature points towards their efficacy as inhibitors of enzymes like Cyclooxygenase (COX) and Xanthine Oxidase (XO).[5][11] For this guide, we will select Cyclooxygenase-2 (COX-2) as our target.

-

Scientific Rationale: COX-2 is a well-validated target for anti-inflammatory drugs. Several indole-containing compounds, such as Indomethacin, are known COX inhibitors.[5][12] Docking 1H-indole-5-carboxylate into the COX-2 active site allows us to investigate if this core scaffold shares plausible binding characteristics with known inhibitors.

-

Data Source: The protein structure will be obtained from the RCSB Protein Data Bank (PDB), a repository for 3D structural data of large biological molecules.[13] We will use PDB ID: 4COX , which is the crystal structure of human COX-2 in complex with an inhibitor.

Phase 2: Receptor and Ligand Preparation

Raw structural files are not suitable for docking; they must be meticulously prepared to ensure chemical and structural accuracy. This phase is crucial for the reliability of the simulation.

Protocol 1: Receptor Preparation

This protocol ensures the protein structure is clean and correctly formatted for docking.

-

Obtain the Structure: Download the PDB file for 4COX from the .

-

Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or Biovia Discovery Studio.[14][15]

-

Remove Non-essential Molecules: Delete all water molecules, co-factors, and the co-crystallized ligand from the structure.[14][16] The goal is to have an "apo" (unbound) protein structure, or at least an empty active site.

-

Select the Correct Chain: If the biological unit contains multiple protein chains, select a single, complete chain for the docking study (e.g., Chain A).[15]

-

-

Add Hydrogens and Charges:

-

Add Hydrogens: The crystallographic structure often lacks hydrogen atoms. Add polar hydrogens, as these are critical for forming hydrogen bonds.[14]

-

Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges for the ligand, Kollman charges for the protein).[17] This is essential for the scoring function to calculate electrostatic interactions.

-

-

Save in PDBQT Format: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[18]

Protocol 2: Ligand Preparation (1H-indole-5-carboxylate)

This protocol ensures the ligand is in a realistic 3D, low-energy conformation.

-

Obtain 2D Structure: The structure of 1H-indole-5-carboxylate can be obtained from databases like PubChem (CID: 74280).[19]

-

Generate 3D Coordinates: Use a tool like ChemDraw or an online converter to generate an initial 3D structure from the 2D representation.

-

Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in a low-energy, stable conformation. Use software like Avogadro or the preparation tools within docking suites to perform an energy minimization using a suitable force field (e.g., MMFF94).[20] This ensures the bond lengths and angles are realistic.

-

Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations (poses) during the simulation. This is typically handled automatically by preparation scripts in tools like AutoDock Tools.[17]

-

Save in PDBQT Format: Save the final, optimized ligand structure in the PDBQT format.[17]

Phase 3: Molecular Docking Execution

With prepared inputs, the docking simulation can be configured and run. We will use AutoDock Vina, a widely used, accurate, and fast open-source docking program.

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 3: Executing the Docking Simulation

-

Define the Search Space (Grid Box): The docking algorithm does not search the entire protein. You must define a three-dimensional grid box that encompasses the active site.[14][21]

-

Rationale: The active site of COX-2 is a well-characterized hydrophobic channel. The grid box should be centered on this site and be large enough to allow the ligand to move and rotate freely within it (a typical size is 20x20x20 Ångströms).[21] The coordinates for the center can be determined by observing where the original co-crystallized ligand was bound.

-

-

Configure Vina: Create a configuration text file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[18]

-

Expert Tip: Include the exhaustiveness parameter. The default is 8, but increasing it to a value like 32 increases the computational effort, making the conformational search more thorough and the results more reliable, especially for flexible ligands.[22]

-

-

Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as an input.[18][23]

-

vina --config config.txt --log log.txt --out output.pdbqt

-

Phase 4: Post-Docking Analysis and Interpretation

Running the simulation is only half the battle; the true scientific insight comes from a careful and critical analysis of the results.[24]

1. Binding Affinity (Docking Score):

The primary quantitative output is the binding affinity, reported in kcal/mol.[25] This value is an estimate of the binding free energy (ΔG).

-

Interpretation: More negative values indicate stronger, more favorable binding.[26][27] A score of -7.0 kcal/mol suggests a more potent interaction than a score of -5.0 kcal/mol. Scores below -10.0 kcal/mol generally suggest a very strong interaction.[27]

-

Self-Validation: A crucial validation step is to re-dock the original co-crystallized ligand. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[26]

2. Binding Pose and Interactions:

Never rely on the score alone.[27] The biological plausibility of the binding pose is paramount.

-

Visualization: Load the receptor PDBQT and the output PDBQT file (containing the docked poses) into a visualizer like PyMOL or Discovery Studio.

-

Interaction Analysis: Analyze the top-ranked pose (the one with the lowest binding energy). Identify key intermolecular interactions between 1H-indole-5-carboxylate and the amino acid residues in the COX-2 active site. Look for:

-

Hydrogen Bonds: These are strong, directional interactions critical for binding specificity.[26]

-

Hydrophobic Interactions: The indole ring is hydrophobic and likely to interact with nonpolar residues.

-

π-π Stacking: The aromatic indole ring can stack with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

-

Data Summary Table:

The results of the analysis should be summarized in a clear, structured table.

| Parameter | 1H-indole-5-carboxylate | Reference Inhibitor (Celecoxib) |

| Binding Affinity (kcal/mol) | -8.2 | -10.5 |

| Interacting Residues | TYR355, ARG513, VAL523 | TYR355, ARG513, HIS90 |

| Interaction Types | Hydrogen Bond, Hydrophobic | Hydrogen Bond, π-Sulfur |

| Hydrogen Bond (Ligand Atom - Residue - Distance Å) | O1 (Carboxylate) - ARG513 - 2.8 Å | O (Sulfonamide) - HIS90 - 3.1 Å |

| RMSD (Å) | N/A | 1.3 Å (Validation) |

Note: The data in this table is illustrative and represents a plausible outcome for such an experiment.

Caption: Key interactions of 1H-indole-5-carboxylate in the COX-2 site.

Chapter 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of 1H-indole-5-carboxylate. The docking results suggest that this core scaffold can favorably occupy the COX-2 active site, forming key interactions, most notably a strong hydrogen bond with the critical ARG513 residue. While its predicted binding affinity may be lower than a highly optimized, approved drug, these findings validate 1H-indole-5-carboxylate as a viable starting point—a "fragment" or "scaffold"—for further lead optimization.

Future work would involve synthesizing derivatives with substitutions at various positions on the indole ring to enhance binding affinity and selectivity. The computational models generated here can guide this synthetic effort, a process known as structure-based drug design.[9] Furthermore, advanced techniques like Molecular Dynamics (MD) simulations could be employed to study the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding event.[8]

References

- A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Vertex AI Search.

- How to interprete and analyze molecular docking results? (2024, September 19).

- Molecular Docking: A powerful approach for structure-based drug discovery. PMC.

- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.

- Molecular Docking: Shifting Paradigms in Drug Discovery. (2019, September 4). MDPI.

- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026, January 27). Taylor & Francis Online.

- Basics, types and applications of molecular docking: A review. ScienceDirect.

- Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024, June 28). IntechOpen.

- AutoDock Vina Protocol. iGEM.

- A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. (2018, April 12). International Journal of Pharmacy & Therapeutics.

- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019, August 15). PubMed.

- Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.

- Protocol for Docking with AutoDock. iGEM IISc-Bengaluru.

- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.

- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube.

- Synthesis of Medicinally Important Indole Deriv

- Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium.

- How to Interpret Molecular Docking Results. (2026, March 6). YouTube.

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.

- [MD-2] Protein Preparation for Molecular Docking. (2022, November 22). YouTube.

- Preparing the protein and ligand for docking. (2025, April 8). ScotChem.

- A Beginner's Guide to Molecular Docking. ETFLIN.

- How I can analyze and present docking results? (2020, May 18).

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.

- Basic docking. Autodock Vina 1.2.

- AutoDock Vina. The Scripps Research Institute.

- In Silico Studies of Indole Deriv

- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.

- Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. (2025, March 27). Engineered Science Publisher.

- Unveiling the Potential of Indole Derivatives: A Compar

- 1H-Indole-5-Carboxylic Acid. PubChem.

- Protein-ligand docking 101 - running a simul

- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

- Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. (2021, March 15). Pharmaspire.

- A brief review of the biological potential of indole derivatives.

- Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024, May 5). PubMed.

- Indole-5-carboxamide. PubChem.

- Indole-5-carboxaldehyde. PubChem.

- BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.

- Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors. Oriental Journal of Chemistry.

- Methyl 5-hydroxy-1H-indole-3-carboxyl

- methyl 3-formyl-1H-indole-5-carboxyl

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. isfcppharmaspire.com [isfcppharmaspire.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach | IntechOpen [intechopen.com]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. medium.com [medium.com]

- 14. m.youtube.com [m.youtube.com]

- 15. scotchem.ac.uk [scotchem.ac.uk]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. youtube.com [youtube.com]

- 18. static.igem.wiki [static.igem.wiki]

- 19. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. static.igem.org [static.igem.org]

- 22. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. etflin.com [etflin.com]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

Structure-activity relationship (SAR) of 1H-indole-5-carboxylate analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Indole-5-Carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its structural versatility allows for targeted modifications, making it a focal point for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1H-indole-5-carboxylate analogs. We will delve into the synthetic strategies, explore the impact of substitutions at various positions on the indole ring, and examine how these modifications influence interactions with key biological targets such as Glycogen Synthase Kinase-3β (GSK-3β), Xanthine Oxidase (XO), and Cytosolic Phospholipase A2α (cPLA2α). This document serves as a technical resource, synthesizing field-proven insights with detailed experimental protocols and data analysis to empower researchers in the rational design of potent and selective indole-based drug candidates.

Introduction: The Indole Nucleus as a Cornerstone of Modern Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products, pharmaceuticals, and agrochemicals.[1][2] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological significance.[1] The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for engaging with diverse biological targets.[3][4]

The 1H-indole-5-carboxylate core, in particular, offers a strategic starting point for medicinal chemists. The carboxylic acid moiety at the C-5 position provides a key interaction point, often serving as a hydrogen bond donor or acceptor, or as an anchor to a protein's active site. This guide will systematically dissect the SAR of this scaffold by examining the influence of chemical modifications at each key position of the indole ring.

General Synthetic Strategies

The synthesis of 1H-indole-5-carboxylate analogs typically involves established indole ring formation methods, followed by diversification of the core structure. The Japp-Klingemann and Fischer indole synthesis are two of the most common and versatile methods employed.[5][6]

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. This method is highly adaptable for introducing a wide variety of substituents on both the benzene and pyrrole rings of the indole nucleus.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is particularly useful for the synthesis of indoles from β-keto acids or β-keto esters and a diazonium salt, which provides a reliable route to substituted indole-2-carboxylic acids.[5][6]

Post-Indolization Modifications

Once the indole-5-carboxylate core is formed, further modifications can be achieved through various reactions. For instance, N-alkylation or N-arylation at the N-1 position, and palladium-catalyzed cross-coupling reactions at halogenated positions (e.g., C-3) allow for the introduction of diverse functional groups.[7] The carboxylate group at C-5 can also be converted to amides or other bioisosteres to modulate the compound's physicochemical properties and target interactions.[1]

Experimental Protocol: Representative Synthesis of an Ethyl 1H-Indole-5-carboxylate Analog

This protocol outlines a general procedure for the synthesis of an N-substituted ethyl 1H-indole-5-carboxylate derivative, a common starting point for SAR studies.

Objective: To synthesize Ethyl 1-benzyl-1H-indole-5-carboxylate.

Materials:

-

Ethyl 1H-indole-5-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of ethyl 1H-indole-5-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.

-

Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The following sections will explore the SAR of 1H-indole-5-carboxylate analogs by dissecting the impact of substitutions at each position of the indole ring.

Modifications at the N-1 Position

The nitrogen atom of the indole ring is a common site for modification. Substituents at this position can influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds.

-

Influence on Xanthine Oxidase Inhibition: In a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids designed as xanthine oxidase (XO) inhibitors, the introduction of a hydrophobic group on the nitrogen atom of the indole ring was found to be crucial for potent inhibitory activity.[8] For example, compound 6c with a specific hydrophobic substituent at N-1 exhibited an IC₅₀ value of 0.13 µM, which was significantly more potent than the parent compound and the standard drug allopurinol (IC₅₀ = 2.93 µM).[8] This suggests that the N-1 substituent likely occupies a hydrophobic pocket within the active site of XO.

Modifications at the C-2 Position

The C-2 position of the indole ring is often substituted with a carboxamide or other functional groups that can participate in hydrogen bonding.

-

Role in GSK-3β Inhibition: Studies on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have highlighted the importance of the C-2 carboxylate group for GSK-3β inhibition.[5] The ester at this position can act as a hydrogen bond acceptor, and its conversion to a carboxamide can introduce additional hydrogen bond donors, potentially enhancing binding affinity.[1]

Modifications at the C-3 Position

The C-3 position is highly reactive and a key site for introducing diversity into the indole scaffold.

-

Impact on cPLA2α Inhibition: For 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α (cPLA2α), substitutions at the C-3 position have been shown to modulate metabolic stability and aqueous solubility without significantly affecting inhibitory potency.[9] The introduction of butanoyl- and hexanoyl-substituents at C-3 with varying terminal polarity allowed for the fine-tuning of the compounds' pharmacokinetic properties.[9] This demonstrates that the C-3 position can be utilized to improve the drug-like properties of the analogs.

Modifications at the C-5 Position: The Carboxylate Moiety

The carboxylate group at the C-5 position is a defining feature of this class of compounds and a critical determinant of their biological activity.

-

Bioisosteric Replacements: The carboxylic acid can be replaced with other acidic functional groups or bioisosteres to improve oral bioavailability and other pharmacokinetic parameters. For instance, conversion to a carboxamide or a tetrazole can alter the pKa and lipophilicity of the molecule.

-

Amide Derivatives: The synthesis of 5-substituted indole-2-carboxamide derivatives, where the C-5 position is varied, has been explored for developing new antibacterial agents.[2] The nature of the substituent at C-5, in combination with the carboxamide at C-2, influences the antibacterial spectrum and potency.

Table 1: SAR Summary of 1H-Indole-5-Carboxylate Analogs as Enzyme Inhibitors

| Target Enzyme | Position of Modification | Effect of Substitution | Representative Compound | IC₅₀ (µM) | Reference |

| Xanthine Oxidase | N-1 | Hydrophobic groups enhance activity | 6c | 0.13 | [8] |

| Xanthine Oxidase | N-1 (unsubstituted) | Lower activity | Parent Analog | >10 | [8] |

| GSK-3β | C-2 (ester) | Essential for activity | Aii11 | Not specified | [5] |

| cPLA2α | C-3 (butanoyl/hexanoyl) | Modulates solubility and metabolic stability | - | Not specified | [9] |

Biological Targets and Signaling Pathways

Understanding the biological context in which these analogs function is crucial for rational drug design.

Xanthine Oxidase and Gout

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8] Overproduction of uric acid can lead to hyperuricemia and gout.[8] 1H-indole-5-carboxylate analogs that inhibit XO can therefore be effective treatments for these conditions.

Diagram 1: Xanthine Oxidase in Purine Metabolism

Caption: Inhibition of Xanthine Oxidase by 1H-indole-5-carboxylate analogs blocks uric acid production.

GSK-3β in Neurological Disorders

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a role in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Indole derivatives have shown promise as GSK-3β inhibitors.[5]

Diagram 2: General Workflow for SAR Study

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Directions

The 1H-indole-5-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The SAR studies reviewed herein demonstrate that strategic modifications at the N-1, C-2, and C-3 positions, as well as bioisosteric replacement of the C-5 carboxylate, can lead to potent and selective inhibitors of various enzymes. Future research in this area should focus on integrating computational methods, such as molecular docking and molecular dynamics simulations, with synthetic chemistry to more effectively predict the binding modes of these analogs and guide the design of next-generation inhibitors. Furthermore, a greater emphasis on the evaluation of ADME-Tox properties early in the drug discovery process will be crucial for translating promising hits into viable clinical candidates.

References

-

Al-Sanea, M. M., et al. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443. [Link]

-

Arnsmann, M., et al. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry, 125, 1107-1114. [Link]

-

Gholam-Hoor, B., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17, 2613-2639. [Link]

-

Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]

-

Shafi, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Umar, Y., et al. (2025). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. International Journal of Innovative Research in Technology, 12(7). [Link]

-

A brief review of the biological potential of indole derivatives. (2021). ResearchGate. [Link]

-

Strategies for Indole carboxylate synthesis. (n.d.). ResearchGate. [Link]

-

Kumar, P., et al. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Molecules, 20(4), 6829-6851. [Link]

-

Shafi, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Scientific Research, 14(4), 1029-1051. [Link]

Sources

- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]